molecular formula C10H8ClNO2 B1356658 3-Chloro-6-methoxyquinolin-4-ol CAS No. 426842-72-0

3-Chloro-6-methoxyquinolin-4-ol

Cat. No.: B1356658
CAS No.: 426842-72-0
M. Wt: 209.63 g/mol
InChI Key: RDNOZYLIMZPTDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxyquinolin-4-ol can be achieved through several methods. One common approach involves the chlorination of 6-methoxyquinolin-4-ol using reagents such as thionyl chloride or phosphoryl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxyquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, which can have significant applications in medicinal chemistry and materials science.

Scientific Research Applications

3-Chloro-6-methoxyquinolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyquinolin-4-ol involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication . This inhibition can lead to the disruption of bacterial cell division and growth, making the compound a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methoxyquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNOZYLIMZPTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590603
Record name 3-Chloro-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426842-72-0
Record name 3-Chloro-6-methoxy-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426842-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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